molecular formula C9H6N4 B14121522 3H-imidazo[4,5-c][1,7]naphthyridine CAS No. 228253-32-5

3H-imidazo[4,5-c][1,7]naphthyridine

Cat. No.: B14121522
CAS No.: 228253-32-5
M. Wt: 170.17 g/mol
InChI Key: GALJZRVFTQQJLR-UHFFFAOYSA-N
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Description

3H-imidazo[4,5-c][1,7]naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its fused ring structure, which includes an imidazole ring and a naphthyridine ring. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-imidazo[4,5-c][1,7]naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyridine derivatives with aldehydes or ketones, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often involve heating the reaction mixture under reflux with solvents such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the yield and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3H-imidazo[4,5-c][1,7]naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced naphthyridine compounds .

Scientific Research Applications

3H-imidazo[4,5-c][1,7]naphthyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3H-imidazo[4,5-c][1,7]naphthyridine involves its interaction with specific molecular targets. For instance, certain derivatives act as kinase inhibitors by binding to the ATP-binding site of kinases, thereby inhibiting their activity. This interaction disrupts signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

    1,6-Naphthyridine: Another member of the naphthyridine family with similar biological activities.

    1,8-Naphthyridine: Known for its use in medicinal chemistry and material science.

    1,5-Naphthyridine: Exhibits diverse biological activities and is used in the synthesis of various heterocyclic compounds.

Uniqueness

3H-imidazo[4,5-c][1,7]naphthyridine is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its ability to act as a versatile scaffold for the development of bioactive molecules sets it apart from other naphthyridine derivatives.

Properties

CAS No.

228253-32-5

Molecular Formula

C9H6N4

Molecular Weight

170.17 g/mol

IUPAC Name

3H-imidazo[4,5-c][1,7]naphthyridine

InChI

InChI=1S/C9H6N4/c1-2-10-3-7-6(1)9-8(4-11-7)12-5-13-9/h1-5H,(H,12,13)

InChI Key

GALJZRVFTQQJLR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=NC=C3C(=C21)N=CN3

Origin of Product

United States

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